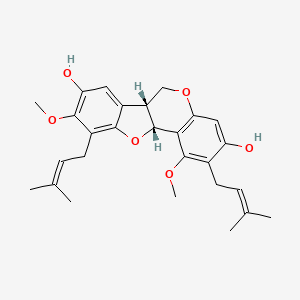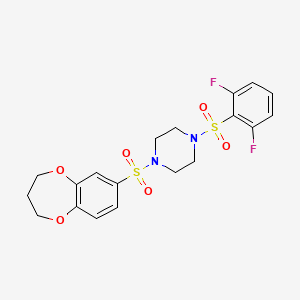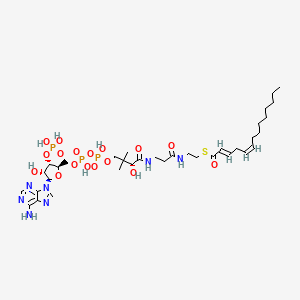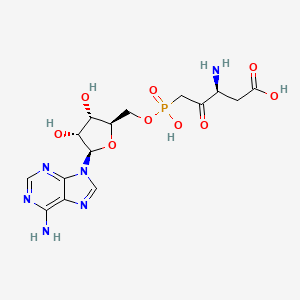
cystodytin I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cystodytin I is an alkaloid ester obtained by formal condensation of the hydroxy group of cystodytin E with the carboxy group of elaidic acid. It is isolated from the Okinawan marine tunicate Cystodytes dellechiajei and exhibits cytotoxicity against human epidermoid carcinoma KB cells. It has a role as a metabolite and an antineoplastic agent. It is an alkaloid ester, an enamide, an enone, an organic heterotetracyclic compound and a secondary carboxamide. It derives from a tiglic acid, an elaidic acid and a cystodytin E.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Total Synthesis of Marine Alkaloids Cystodytins A-K
A study by Jiang, Chen, & Wang (2022) achieved the total synthesis of marine alkaloids cystodytins A-K. This synthesis highlights the construction of a tetracyclic pyridoacridinone ring, crucial for understanding the structure of cystodytin I. The study provided insights into the absolute configuration of cystodytins D-I and revised the stereochemistry of cystodytins H and I.
Isolation and Structural Elucidation from Marine Sources
In research conducted by Diop et al. (2022), cystodytin L, a variant of cystodytin I, was isolated from the tunicate Cystodytes sp. The study focused on the structural determination using spectroscopic methods, contributing to the broader understanding of cystodytin I's structure and variants.
Bioactive Properties and Potential Therapeutic Applications
Antitumor and Antibiotic Properties
A study by Appleton et al. (2002) on the New Zealand ascidian Lissoclinum notti led to the isolation of cystodytin K, closely related to cystodytin I. This research highlighted the antitumor and antibiotic properties of these alkaloids, indicating potential therapeutic applications of cystodytin I in cancer treatment.
DNA Binding and Antitumor Evaluation
Fong & Copp (2013) synthesized analogues of cystodytin I and evaluated their DNA binding affinity and antiproliferative activity against tumor cells. This study suggests that cystodytin I and its analogues have potential as antitumor agents, specifically targeting DNA in cancer cells.
Inhibition of Topoisomerase II Activity
The research by McDonald et al. (1994) showed that cystodytin J, related to cystodytin I, inhibits topoisomerase II activity. This inhibition is linked to their cytotoxic effects on tumor cells, highlighting a potential mechanism by which cystodytin I might exert antitumor effects.
Propriétés
Nom du produit |
cystodytin I |
|---|---|
Formule moléculaire |
C40H51N3O4 |
Poids moléculaire |
637.8 g/mol |
Nom IUPAC |
[2-[[(E)-2-methylbut-2-enoyl]amino]-1-(12-oxo-8,14-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,10,13,15-octaen-10-yl)ethyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C40H51N3O4/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-36(45)47-35(28-42-40(46)29(3)5-2)32-27-34(44)39-37-31(25-26-41-39)30-22-20-21-23-33(30)43-38(32)37/h5,12-13,20-23,25-27,35H,4,6-11,14-19,24,28H2,1-3H3,(H,42,46)/b13-12+,29-5+ |
Clé InChI |
FHZKLFIPDDMQDJ-CTYVZSGPSA-N |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCC(=O)OC(CNC(=O)/C(=C/C)/C)C1=CC(=O)C2=NC=CC3=C2C1=NC4=CC=CC=C34 |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OC(CNC(=O)C(=CC)C)C1=CC(=O)C2=NC=CC3=C2C1=NC4=CC=CC=C34 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



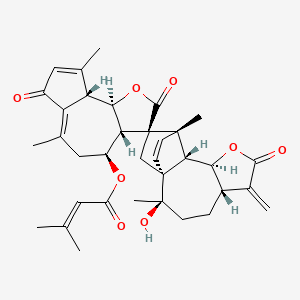
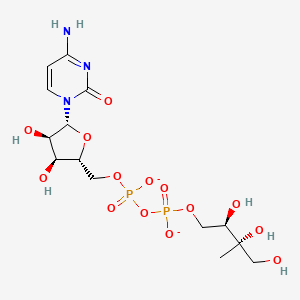
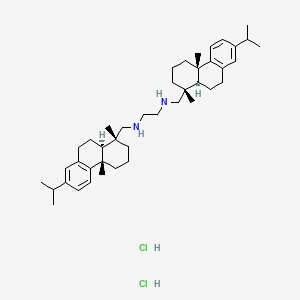
![zinc;2-[(3-azanidyl-1-oxidopropylidene)amino]-3-(1H-imidazol-5-yl)propanoate](/img/structure/B1262444.png)
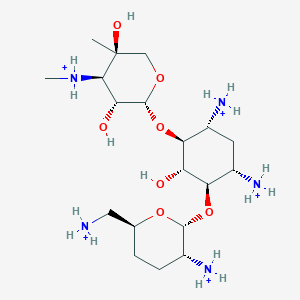

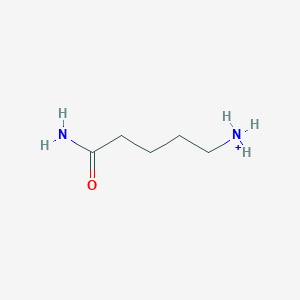
![1,1'-[4,8-bis(dimethyliminio)undecane-1,11-diyl]bis{4-[3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]quinolinium} tetraiodide](/img/structure/B1262448.png)
![N-(6-(2-benzylidenehydrazinecarbonyl)benzo[d][1,3]dioxol-5-yl)methanesulfonamide](/img/structure/B1262449.png)
